molecular formula C12H14N4O B2759484 3-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide CAS No. 2101197-09-3

3-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2759484
CAS No.: 2101197-09-3
M. Wt: 230.271
InChI Key: PADIFVPOHTWYKT-UHFFFAOYSA-N
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Description

3-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide typically involves the condensation of benzaldehyde with 2-amino propionic acid methyl ester, followed by cyclization and methylation reactions . Another method involves the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazoles and their derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The pyrazole ring acts as an electron-withdrawing group, facilitating charge transfer and influencing the compound’s reactivity . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-amino-N,2-dimethyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15(9-6-4-3-5-7-9)12(17)10-8-11(13)14-16(10)2/h3-8H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADIFVPOHTWYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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